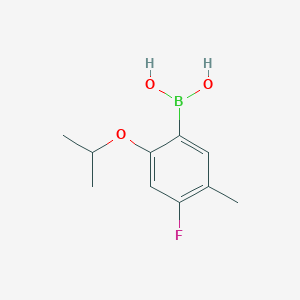

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

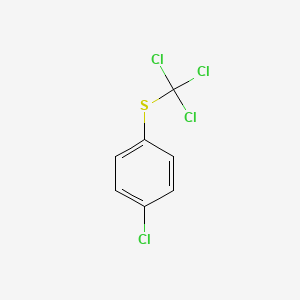

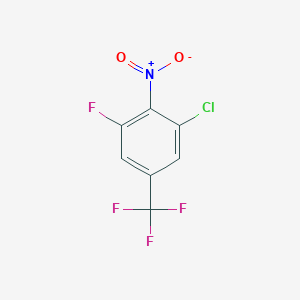

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is supplied by various chemical suppliers such as eMolecules and Fisher Scientific . The compound is typically available in a solid form .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring. The phenyl ring is further substituted with a fluorine atom, an isopropoxy group, and a methyl group . The molecular weight of the compound is 212.03 .Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a solid compound . The compound has a molecular weight of 212.03 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. In medicinal chemistry, this compound can be used to construct pharmacologically active compounds, including potential drug candidates with fluorinated aromatic rings, which are common in pharmaceuticals due to their metabolic stability and ability to modulate biological activity.

Material Science

In material science, 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can contribute to the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs) . The boronic acid group can facilitate the formation of borate-linked covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.

Agricultural Chemistry

This compound may find applications in agricultural chemistry for the synthesis of herbicides or pesticides. The boronic acid moiety can interact with various biological targets, potentially leading to the development of new agrochemicals .

Environmental Science

In environmental science, 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid could be used in the synthesis of chemical sensors for environmental monitoring. Boronic acids can act as receptors for saccharides and other diol-containing compounds, which can be useful in detecting pollutants that have similar functional groups .

Biochemistry Research

The compound’s utility in biochemistry research lies in its potential to modify biomolecules or create probes for biochemical pathways. For instance, it can be used to label carbohydrates or nucleotides with a fluorine atom, which can be detected by ^19F NMR, providing insights into the structure and dynamics of biomolecules .

Pharmacy and Pharmacology

In pharmacy and pharmacology, 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be used as an intermediate in the synthesis of drug molecules. The introduction of a fluorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, making this compound a valuable tool in drug design and discovery .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon-carbon bond formation.

Result of Action

The ability of boronic acids to form covalent complexes with proteins suggests that they could potentially modulate protein function and influence cellular processes .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.

Safety and Hazards

As with many chemical compounds, handling 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid requires appropriate safety measures. The compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

Eigenschaften

IUPAC Name |

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPUJRYQPRMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)